molecular formula C17H14O6 B2700388 (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one CAS No. 32398-49-5

(Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one

Cat. No.: B2700388
CAS No.: 32398-49-5
M. Wt: 314.293
InChI Key: DPGPKFVTLCJYMW-ZSOIEALJSA-N
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Description

(Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 6,7-dihydroxybenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential antioxidant and anti-inflammatory properties. It can interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in treating diseases such as cancer and neurodegenerative disorders. The compound’s ability to modulate specific molecular pathways makes it a promising lead compound for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran: Lacks the (Z)-configuration, which may affect its biological activity.

    3,4-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    6,7-dihydroxybenzofuran: Another precursor with different reactivity and applications.

Uniqueness

(Z)-2-(3,4-dimethoxybenzylidene)-6,7-dihydroxybenzofuran-3(2H)-one is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and biological activity. This configuration may enhance its interaction with certain molecular targets, making it more effective in specific applications compared to its isomers or related compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-12-6-3-9(7-13(12)22-2)8-14-15(19)10-4-5-11(18)16(20)17(10)23-14/h3-8,18,20H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGPKFVTLCJYMW-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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